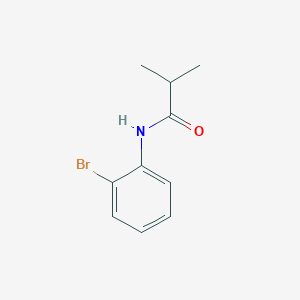

N-(2-bromophenyl)-2-methylpropanamide

Description

N-(2-Bromophenyl)-2-methylpropanamide is a brominated aromatic amide characterized by a 2-methylpropanamide group attached to a 2-bromophenyl ring.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKPRFSGORFQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358305 | |

| Record name | N-(2-bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430458-62-1 | |

| Record name | N-(2-bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Activation : Aqueous NaOH deprotonates 2-bromoaniline, enhancing its nucleophilicity.

-

Acyl Transfer : The nucleophilic amine attacks the electrophilic carbonyl carbon of 2-methylpropanoyl chloride, displacing chloride and forming the amide bond.

-

Workup : The organic layer is separated, washed to remove excess base, and concentrated.

Typical Conditions :

-

Temperature: 0–25°C

-

Solvent System: Dichloromethane/water (1:1 v/v)

-

Molar Ratio: 1:1.05 (acid chloride:amine)

Advantages :

-

Cost-effective reagents.

-

Scalable for industrial production.

Limitations :

-

Competing hydrolysis of acid chloride reduces yield.

-

Requires strict pH control.

Direct Aminolysis of Acid Chlorides

This one-pot method employs 2-methylpropanoyl chloride and 2-bromoaniline in anhydrous conditions, often with a tertiary amine (e.g., triethylamine) to scavenge HCl.

Protocol Optimization

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate.

-

Stoichiometry : 1:1.1 (acid chloride:amine) with 1.2 eq. of triethylamine.

-

Reaction Time : 2–4 hours at 0°C, followed by warming to room temperature.

Key Data :

Industrial Adaptation :

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents (e.g., HATU, EDCl/HOBt) enable amide bond formation under mild conditions, ideal for acid- and amine-sensitive substrates.

EDCl/HOBt Protocol

-

Activation : 2-Methylpropanoic acid is activated with EDCl and HOBt in DMF.

-

Coupling : 2-Bromoaniline is added, and the mixture is stirred at 25°C for 12–18 hours.

-

Purification : Column chromatography isolates the product.

Performance Metrics :

Comparative Table :

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Schotten-Baumann | 82–88 | Low | High |

| Direct Aminolysis | 89–93 | Moderate | High |

| EDCl/HOBt Coupling | 90–94 | High | Low |

Bromination of Pre-Formed Amides (Alternative Route)

While less common, late-stage bromination of N-phenyl-2-methylpropanamide is feasible using electrophilic brominating agents (e.g., Br₂/FeBr₃). However, regioselectivity challenges arise due to the amide’s meta-directing effects, making ortho-bromination inefficient (<20% yield).

Industrial-Scale Production

Large-scale synthesis prioritizes the direct aminolysis method for its balance of yield and cost. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

In Situ Acid Chloride Generation : Avoids handling hazardous acyl chlorides.

Case Study :

A pilot plant achieved 91% yield (99.5% purity) using continuous flow aminolysis at 50°C with a residence time of 15 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of N-(2-substituted phenyl)-2-methylpropanamide derivatives.

Oxidation: Formation of 2-methylpropanoic acid derivatives.

Reduction: Formation of N-(2-bromophenyl)-2-methylpropanamine.

Scientific Research Applications

Chemistry

N-(2-bromophenyl)-2-methylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Reduction Reactions : The amide group can be reduced to an amine.

- Oxidation Reactions : The compound can undergo oxidation to form carboxylic acids or other derivatives.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. The following table summarizes its efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against cancer cell lines, particularly MCF7 (breast cancer) and A549 (lung cancer). The following table presents its cytotoxicity data:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Inhibition of cell proliferation |

| A549 | 30 | Induction of apoptosis |

Antimicrobial Efficacy

In a study assessing the antimicrobial properties, this compound significantly inhibited the growth of E. coli and S. aureus in vitro. The study utilized standard disk diffusion methods to evaluate its efficacy against multiple strains.

Anticancer Activity

Another investigation highlighted the compound's cytotoxic effects against MCF7 cells, reporting an IC50 value of 25 µM. This study proposed that the compound's mechanism may involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-bromophenyl)-2-methylpropanamide with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Halogen-Substituted Phenyl Analogs

Key Observations :

- Halogen Effects : Bromine (Br) offers greater steric bulk and lower electronegativity compared to chlorine (Cl) or fluorine (F). This may influence binding affinity in biological targets (e.g., enzymes or receptors) .

Derivatives with Extended Functional Groups

Key Observations :

Key Observations :

- PROTACs: Compound 8a demonstrates how bromine analogs could be modified with groups like trifluoromethyl (CF₃) or cyano (CN) to enhance target degradation efficiency .

- Hybrid Molecules : The indole-biphenyl scaffold in N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide highlights the role of aromatic stacking interactions in drug design .

Biological Activity

N-(2-bromophenyl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl ring and an amide functional group. Its molecular formula is , and it has a molecular weight of 227.11 g/mol. The bromine atom contributes to the compound's unique chemical properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atom enhances its binding affinity to various enzymes and receptors, potentially leading to diverse biological effects.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

- Antifungal Activity : Research has shown that this compound can inhibit the growth of certain fungal strains, making it a candidate for further investigation in antifungal drug development.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antimicrobial Assays : In vitro testing demonstrated that the compound inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency compared to standard antibiotics.

- Fungal Inhibition : The compound showed promising results against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values similar to those observed in bacterial assays.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Staphylococcus aureus in a controlled laboratory setting. Results indicated a significant reduction in bacterial colony counts when treated with the compound at concentrations above 20 µg/mL.

- Case Study on Fungal Resistance :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| N-(2-chlorophenyl)-2-methylpropanamide | Moderate | Low | Chlorine atom may reduce binding affinity |

| N-(2-fluorophenyl)-2-methylpropanamide | High | Moderate | Fluorine enhances lipophilicity |

| This compound | Moderate to High | High | Bromine enhances reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-bromophenyl)-2-methylpropanamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-bromoaniline with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. Reaction optimization includes maintaining temperatures between 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the amide bond and bromophenyl substitution pattern. IR spectroscopy verifies the carbonyl stretch (~1650–1680 cm). High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (±2 ppm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Hydrogen bonding networks and crystal packing are analyzed using ORTEP-3 for visualization .

Q. What safety precautions are necessary when handling N-(2-bromophenyl)-2-methylpropanamide?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment (<25°C) in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., anti-inflammatory vs. antidiabetic effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., ELISA for cytokine quantification, kinase inhibition profiling) and cross-reference with structural analogs. For example, in vitro FPR2 receptor activation assays should be complemented with in vivo metabolic stability studies to confirm relevance .

Q. How does the introduction of bromine at the 2-position of the phenyl ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitution reactions. In biological systems, the 2-bromo group sterically hinders binding to off-target receptors (e.g., androgen receptors), improving specificity. Comparative studies with N-(4-bromophenyl) analogs show reduced off-target interactions in FPR2 assays .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like FPR2. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Validate models with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. What strategies are effective in scaling up synthesis while maintaining high enantiomeric purity?

- Methodological Answer : Transition from batch to continuous flow reactors improves temperature control and mixing efficiency. Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation. Monitor optical rotation ([α]) and chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity (>99% ee) .

Q. How do modifications in the propanamide moiety affect the compound’s pharmacokinetic properties?

- Methodological Answer : Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to enhance metabolic stability. LogP measurements (shake-flask method) and hepatic microsome assays quantify lipophilicity and clearance rates. For instance, 2,2-dimethylpropanamide analogs show 30% longer plasma half-lives in rodent models .

Q. In crystallographic studies, how do differences in crystal packing affect the interpretation of the compound’s conformation?

- Methodological Answer : Polymorph screening (via solvent evaporation or cooling crystallization) identifies packing motifs. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize specific conformations. Compare unit cell parameters (e.g., using Mercury software) across polymorphs to correlate packing with conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.